molecular formula C16H13F3N4O B3134782 (2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile CAS No. 400083-57-0

(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile

Cat. No. B3134782
CAS RN: 400083-57-0
M. Wt: 334.3 g/mol
InChI Key: IMOLNJSKPVPTFV-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of 1,2,3-triazole and chiral Schiff base hybrid . These hybrids have been synthesized and evaluated for their anticancer activity against various cancer cell lines . They have shown significant cytotoxicity against the tested cancer cell lines .


Synthesis Analysis

The synthesis of these hybrids involves a Schiff base condensation reaction from a pre-prepared parent component of the hybrids (1,2,3-triazole 1) and a series of primary chiral amines . The chemical structure of the synthesized compounds was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis . The structure-activity relationships (SARs) of the tested compounds are in good agreement with DFT and molecular docking studies .


Chemical Reactions Analysis

The reaction of β-carbonyl phosphonates and azides can be used to synthetically produce functionalized triazoles . This reaction can regio- and chemoselectively access 1,4- and 1,5-disubstituted and 1,4,5-trisubstituted triazoles under mild conditions .

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been explored in the context of synthesizing new chemical entities. For instance, the synthesis of 1,2,3-triazolyl chalcone derivatives has been investigated for potential antimicrobial, anti-oxidant, and anti-cancer activities. This research demonstrates the compound's role as a precursor in generating biologically active molecules through Claisen–Schmidt condensation reactions (Bhat et al., 2016).

Coordination Polymers

Research into coordination polymers has utilized this compound or its derivatives for constructing complex structures. A study elaborates on a series of Cu(II) and Cd(II) coordination polymers formed with triazole ligands, showcasing the versatility of triazole-based compounds in developing materials with potentially useful physical properties (Yang et al., 2013).

Antimicrobial and Anti-oxidant Properties

The antimicrobial and anti-oxidant potentials of triazole derivatives have been a significant focus. For example, new series of 1,2,3-triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities and moderate to good anti-oxidant properties. This highlights the chemical's contribution to developing new antimicrobial and anti-oxidant agents (Bhat et al., 2016).

Anti-cancer Research

In anti-cancer research, derivatives of triazoles, including structures related to the queried compound, have shown moderate to excellent activities against breast cancer cell lines. Such findings suggest the potential of triazole-based compounds in cancer treatment strategies (Bhat et al., 2016).

Mechanism of Action

The compounds exhibited high binding affinity for Androgen receptor modulators (PDB ID: 5t8e) and Human MIA (PDB ID: 1i1j) inhibitors compared to the reference anticancer drug (cisplatin) . This suggests that they may act by inhibiting these targets.

Future Directions

The development of effective, safe, and selective anticancer agents that can overcome current limitations in chemotherapy treatment is an urgent need . Hybrid drugs, such as these 1,2,3-triazole and chiral Schiff base hybrids, can extend the spectrum of biological activity, enhance the potency, overcome drug resistance, reduce side effects, and improve pharmacokinetic, pharmacodynamic as well as physicochemical profiles . Therefore, they represent a promising direction for future research and development in the field of anticancer drug discovery .

properties

IUPAC Name

(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-15(2,23-10-21-9-22-23)14(24)12(8-20)6-11-4-3-5-13(7-11)16(17,18)19/h3-7,9-10H,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOLNJSKPVPTFV-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Reactant of Route 2
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Reactant of Route 3
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Reactant of Route 4
Reactant of Route 4
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Reactant of Route 5
Reactant of Route 5
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile
Reactant of Route 6
(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.